N-(2,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-7-17(2)19(14-16)24-22(27)15-29-20-5-3-4-18-8-9-21(25-23(18)20)26-10-12-28-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSNNHQPRHDROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a morpholine ring and a quinoline moiety. These structural features contribute to its biological activity. The chemical formula is , and it has a molecular weight of approximately 445.52 g/mol. The compound's synthesis involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine, leading to the formation of various derivatives that enhance its pharmacological properties .
Anticancer Properties
Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide exhibit promising anticancer activity. Studies have shown that quinoline-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells . The incorporation of morpholine enhances solubility and bioavailability, which are critical for effective drug delivery.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known to possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents . Preliminary studies suggest that this compound may inhibit the growth of various pathogenic microorganisms.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported the synthesis and biological evaluation of several quinoline derivatives, including this compound. The results demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Efficacy
In another study, researchers investigated the antimicrobial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. This compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Future Directions in Research
The potential applications of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its anticancer and antimicrobial effects.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, toxicity, and therapeutic efficacy in living organisms.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce side effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₂₃H₂₅N₃O₃.
Key Differentiators
(a) Quinolinyloxy vs. Chloroacetamide Backbones
The target compound’s quinolin-8-yloxy group distinguishes it from chloroacetamide-based herbicides like alachlor and thenylchlor . In contrast, chloroacetamides rely on electrophilic chlorine for herbicidal activity via inhibition of very-long-chain fatty acid synthesis .
(b) Morpholine Substitution
Morpholine derivatives are also known for modulating bioactivity in antimicrobial and anticancer agents.
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
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2-(Morpholin-4-yl)quinolin-8-ol : A quinoline core substituted with morpholine at position 2 and a hydroxyl group at position 8.
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N-(2,5-Dimethylphenyl)acetamide : An acetamide derivative featuring a 2,5-dimethylphenyl substituent.
The ether linkage between these fragments is typically formed via nucleophilic substitution or Mitsunobu coupling.
Gould-Jacobs Cyclization
The quinoline core is constructed using a Gould-Jacobs reaction, starting from aniline derivatives and β-ketoesters. For example:
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Step 1 : Reaction of 3-nitroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C yields 8-hydroxy-2-methylquinoline.
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Step 2 : Nitration of 8-hydroxy-2-methylquinoline followed by reduction and diazotization introduces an amino group at position 2.
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Step 3 : Morpholine is introduced via nucleophilic aromatic substitution (NAS) using morpholine in the presence of Cu(I) catalysis.
Optimization Note : NAS reactions require careful control of temperature (80–100°C) and solvent (DMSO or DMF) to achieve >85% yield.
Direct Functionalization of Quinoline
An alternative approach involves direct substitution of preformed 8-hydroxyquinoline:
Synthesis of N-(2,5-Dimethylphenyl)acetamide
This fragment is prepared via acetylation of 2,5-dimethylaniline:
Nucleophilic Substitution
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Conditions : 2-(Morpholin-4-yl)quinolin-8-ol is reacted with bromoacetylated 2,5-dimethylaniline (prepared via bromoacetylation of N-(2,5-dimethylphenyl)acetamide) in acetone, using K₂CO₃ as a base at 60°C for 12 hours.
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Yield : 70–75% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Mitsunobu Coupling
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Conditions : Mitsunobu reaction between 2-(morpholin-4-yl)quinolin-8-ol and N-(2,5-dimethylphenyl)acetamide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 25°C.
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Yield : 80–85%, but higher cost due to reagent expense.
Optimization Studies
Solvent and Base Selection for Ether Formation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 60 | 72 |
| DMF | NaH | 80 | 68 |
| THF | DBU | 25 | 65 |
Key Finding : Acetone/K₂CO₃ provides optimal balance of yield and cost.
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| CuI | 1,10-Phen | DMSO | 82 |
| Pd(OAc)₂ | Xantphos | Toluene | 88 |
| None | — | DMF | <5 |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity with retention time = 6.2 min.
Industrial-Scale Considerations
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Cost Efficiency : The nucleophilic substitution route is preferred for large-scale synthesis due to lower reagent costs.
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Safety : Bromoacetyl chloride handling requires strict temperature control (<10°C) to prevent exothermic decomposition.
Q & A
Basic: What are the common synthetic routes for preparing N-(2,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized quinoline and morpholine precursors. For example:
Quinoline Functionalization : Introduce morpholine at the 2-position of quinoline via nucleophilic substitution or palladium-catalyzed coupling.
Acetamide Formation : React 8-hydroxyquinoline derivatives with chloroacetyl chloride to form the acetamide backbone.
Aryl Coupling : Attach the 2,5-dimethylphenyl group via Buchwald-Hartwig amination or Ullmann-type coupling, as seen in analogous N-(substituted phenyl)acetamide syntheses .
Purification : Use silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) to isolate the pure compound .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.21–7.69 ppm in CDCl₃) confirm substituent positions and integration ratios. For example, methyl groups on the phenyl ring appear as singlets near δ 2.14–2.86 ppm .
- Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]⁺) and adducts (e.g., 369 [M+Na]⁺) to verify molecular weight .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) using SHELX software for refinement .
Advanced: How can computational methods predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, model electron density distributions and local kinetic energy. Key steps:
Geometry Optimization : Use B3LYP/6-31G* to minimize energy.
Electron Density Analysis : Map Laplacian values to identify nucleophilic/electrophilic regions.
Correlation Energy : Validate against experimental NMR chemical shifts or redox potentials .
This approach is critical for rationalizing reactivity in catalytic or biological applications.
Advanced: How can researchers address contradictions in NMR data for morpholine-containing acetamides?
Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. To resolve:
Variable Temperature NMR : Probe dynamic processes (e.g., morpholine ring puckering) by collecting spectra at 25–60°C.
Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen-bonding impacts on chemical shifts.
2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., quinoline H6/H7 protons) and confirm spatial proximity of substituents .
Advanced: What strategies optimize reaction yields in the final coupling step?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig amination efficiency.
- Base Selection : Na₂CO₃ (as in ) vs. Cs₂CO₃ may alter nucleophilicity of the aryl amine.
- Stepwise Additions : Gradual introduction of acetyl chloride (0.394 mmol increments) minimizes side reactions like over-acylation .
- In Situ Monitoring : Use TLC (e.g., CH₂Cl₂/MeOH 92:8) to track intermediate consumption.
Advanced: How can researchers interpret hydrogen-bonding interactions in crystallographic data?
Methodological Answer:
SHELX Refinement : Generate .res files to model H-bond distances (e.g., C9–H9B⋯O3 = 2.42 Å) and angles (e.g., 158°), ensuring thermal parameters (Uiso) are within 0.02–0.06 Ų .
Mercury Visualization : Map symmetry operations to identify head-to-tail packing motifs (e.g., centrosymmetric dimers along [101]).
Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O⋯H vs. C⋯H contributions) to explain solubility trends .
Advanced: What are the challenges in scaling up the synthesis for biological testing?
Methodological Answer:
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches.
- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.5 eq. morpholine) to suppress di-substituted quinoline impurities.
- Stability Testing : Monitor degradation under light/O₂ using HPLC-UV (λ = 254 nm) to establish storage conditions (e.g., –20°C under N₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
